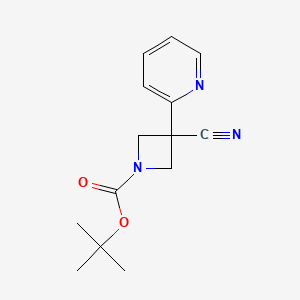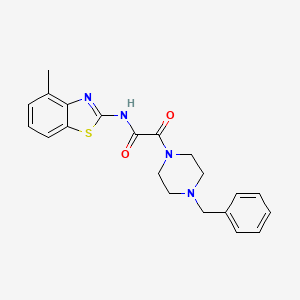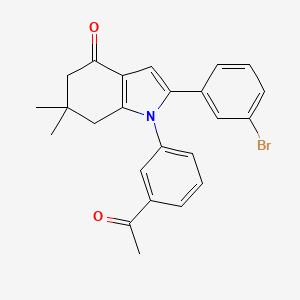
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3,6-dimethylpyridine-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the carboxylic acid moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylpyridine: Similar in structure but lacks the additional methyl group at the 6-position.
3,6-Dimethylpyridine-2-carboxylic acid: Similar but lacks the amino group at the 5-position.
Uniqueness
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the amino group and the carboxylic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
5-amino-3,6-dimethylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-4-3-6(9)5(2)10-7(4)8(11)12;/h3H,9H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOQJEDMGZKODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C(=O)O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2909543.png)
![4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2909545.png)


![1-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B2909552.png)



![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)

![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
![2-Chloro-N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2909564.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
